2-methoxy-3-methylthiophene
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Overview
Description
2-methoxy-3-methylthiophene is a heterocyclic compound that contains a five-membered ring with one sulfur atom and four carbon atoms. This compound is a derivative of thiophene, which is known for its aromatic properties and is widely used in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene derivatives, including 2-methoxy-3-methylthiophene, can be synthesized through various methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes that ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of thiophene derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of thiophene derivatives typically yields brominated thiophenes, while nitration results in nitrothiophenes .
Scientific Research Applications
2-methoxy-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methylthiophene involves its interaction with various molecular targets and pathways. For example, some thiophene derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Others may interact with serotonin receptors or voltage-gated sodium channels, affecting neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: Another thiophene derivative with a methyl group at the 3-position.
3-Methoxythiophene: A thiophene derivative with a methoxy group at the 3-position.
3-Methyl-2-thiophenecarboxaldehyde: A thiophene derivative with a formyl group at the 2-position and a methyl group at the 3-position.
Uniqueness
2-methoxy-3-methylthiophene is unique due to the presence of both a methoxy group and a methyl group on the thiophene ring
Properties
CAS No. |
33687-87-5 |
---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3 |
InChI Key |
VLZVRTHPHPXHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)OC |
Origin of Product |
United States |
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